3,6-Dichloroquinolin-8-amine
Description
Contextual Importance of Substituted Quinoline (B57606) Scaffolds in Synthetic Chemistry
Quinoline and its derivatives are fundamental motifs in medicinal chemistry due to their wide range of pharmacological activities. orientjchem.org This nitrogen-containing heterocyclic system is a key component in numerous natural products and synthetic compounds that exhibit biological effects such as antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. orientjchem.orgnih.govrsc.org The versatility of the quinoline scaffold lies in its unique structural features, which allow for the design and synthesis of novel bioactive compounds. orientjchem.org
The introduction of substituents at various positions on the quinoline ring can dramatically influence the compound's biological activity. For instance, a fluorine atom at the 6-position can significantly enhance antibacterial activity, while a substituent at the 4-position can increase a compound's potency against cancer cells. orientjchem.org The ability of the quinoline nucleus to be functionalized with diverse chemical groups makes it a privileged scaffold in drug discovery. orientjchem.orgrsc.org
Several classical and modern synthetic strategies have been developed for the construction of the quinoline ring system, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govrsc.org More contemporary methods often employ transition metal catalysis to achieve higher efficiency and broader substrate scope. rsc.org These synthetic advancements have further solidified the importance of quinoline derivatives in both academic research and the pharmaceutical industry. researchgate.netdntb.gov.ua
Strategic Position of 3,6-Dichloroquinolin-8-amine as a Chemical Intermediate
This compound is a specific substituted quinoline that holds strategic importance as a chemical intermediate. Its structure, featuring two chlorine atoms and an amino group, provides multiple reactive sites for further chemical transformations. The chlorine atoms, particularly the one at the 4-position if present, are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.gov The amino group at the 8-position can also be readily modified, for example, through acylation or participation in coupling reactions. beilstein-journals.orgevitachem.com
The dichloro-substitution pattern on the quinoline ring is particularly significant. For instance, the well-known antimalarial drug chloroquine (B1663885) is a 4-aminoquinoline (B48711) derivative synthesized from 4,7-dichloroquinoline. nih.govwikipedia.org The presence of chlorine atoms on the quinoline scaffold is known to positively impact the bioactivities of the resulting compounds. beilstein-journals.org This makes halogenated aminoquinolines like this compound valuable starting materials for the synthesis of new therapeutic agents.
The synthesis of such dichloroquinoline derivatives can be achieved through various methods, often involving the chlorination of a corresponding hydroxyquinoline or the condensation of a substituted aniline (B41778) with a suitable three-carbon unit followed by chlorination. mdpi.comasianpubs.org The strategic placement of the chloro and amino groups in this compound allows chemists to selectively perform reactions at different positions, enabling the construction of complex molecular architectures.
Overview of Research Directions for Halogenated Aminoquinolines
Research into halogenated aminoquinolines is a vibrant and evolving area of chemical science. The introduction of halogen atoms into the quinoline core is a well-established strategy to enhance the biological properties of these compounds. beilstein-journals.org This has led to the development of numerous potent therapeutic agents.
A major focus of current research is the development of new antimalarial drugs to combat the growing problem of drug resistance. nih.gov Many new analogues of established drugs like chloroquine and amodiaquine, which feature a 4-aminoquinoline scaffold, are being synthesized and evaluated. nih.gov These efforts often involve the use of halogenated quinoline intermediates.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of novel aminoquinoline derivatives. researchgate.net These methods allow for the efficient formation of carbon-nitrogen bonds, enabling the creation of diverse libraries of compounds for biological screening. The study of the reactivity and selectivity of different isomeric dichloroquinolines in these reactions is an active area of investigation. researchgate.net
The development of more efficient and environmentally friendly synthetic methods for preparing halogenated quinolines is also a key research direction. researchgate.netdntb.gov.ua This includes the use of greener reaction conditions and reusable catalysts. As our understanding of the structure-activity relationships of these compounds deepens, the demand for versatile and readily accessible halogenated aminoquinoline building blocks like this compound is expected to grow.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloroquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNGHKIUXFCTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,6 Dichloroquinolin 8 Amine
Established Synthetic Routes to Dichloroquinolin-8-amines
Traditional synthesis of dichloroquinolin-8-amines often relies on sequential reactions that build and functionalize the quinoline (B57606) core. These methods, while robust, typically involve multiple steps with purification of intermediates.
A common strategy for introducing an amino group onto the quinoline ring is through the reduction of a nitro group precursor. This multi-step approach allows for precise control over the placement of substituents. For instance, a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, was synthesized in a three-step procedure starting from 4,7-dichloroquinoline. researchgate.netmdpi.com This sequence involved an initial N-oxidation, followed by C2-amide formation, and finally a C4 nucleophilic aromatic substitution (SNAr) reaction. researchgate.netmdpi.com While not starting from a nitroquinoline, this illustrates a typical multi-step functionalization sequence that could be adapted. A hypothetical route to 3,6-dichloroquinolin-8-amine could similarly start with a suitably substituted nitroquinoline, which is then subjected to reduction and halogenation steps.
The sequence of halogenation and amination is critical in directing the final substitution pattern on the quinoline ring. Halogenated quinolines are valuable precursors due to their versatile reactivity in subsequent functionalization reactions, including amination. nih.gov Metal-free protocols have been developed for the regioselective C5–H halogenation of 8-substituted quinoline derivatives using inexpensive reagents like trihaloisocyanuric acid. rsc.org This demonstrates the feasibility of introducing halogen atoms at specific positions on a pre-functionalized quinoline.
Conversely, the amination of a pre-existing dichloroquinoline is a common and effective strategy. The relative reactivity of the chlorine atoms often allows for selective substitution. For example, in various dichloroquinolines, the chlorine at the C4 position is typically more susceptible to nucleophilic substitution than those at other positions. nih.gov This differential reactivity can be exploited to introduce an amino group selectively. The choice of amination agent and reaction conditions can further tune the selectivity of the process. For instance, copper-catalyzed amination of iodoquinolines using formamide (B127407) can generate primary aminoquinolines under mild conditions. researchgate.net
Modern Catalytic Approaches in Quinoline Synthesis Relevant to this compound
Modern synthetic chemistry has introduced powerful catalytic methods that offer more efficient, atom-economical, and selective routes to complex molecules like this compound. These approaches often involve transition-metal catalysts that enable transformations not possible through traditional means.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds. wiley.com This methodology is highly effective for the amination of aryl chlorides, including dichloroquinolines. wiley.com Studies on the Pd-catalyzed amination of various isomeric dichloroquinolines have shown that the reaction's success and selectivity depend on the substrate, the amine's steric bulk, and the choice of phosphine (B1218219) ligand. nih.govnih.govdntb.gov.ua Ligands such as BINAP and DavePhos are commonly employed to facilitate these transformations, with DavePhos often being superior for reactions involving sterically hindered amines or for achieving diamination. nih.govnih.gov
The general procedure involves reacting the dichloroquinoline with an amine in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a phosphine ligand in a suitable solvent like dioxane. nih.gov The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired mono- or di-aminated product. nih.gov
| Substrate | Amine | Catalyst/Ligand | Conditions | Product | Yield | Reference |
| 2,8-dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | Reflux, 6-15h | Monoamination product 2a | 64% | nih.gov |
| 4,8-dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | Reflux, 6-15h | Monoamination product 5a | 77% | nih.gov |
| 4,8-dichloroquinoline | Amine 1a | Pd(dba)₂ / DavePhos | Reflux, 6-15h | Diamination product 6a | Achieved | nih.gov |
| 4,8-dichloroquinoline | Amine 1d (hindered) | Pd(dba)₂ / DavePhos | Reflux, 6-15h | Diamination product | Possible | nih.gov |
Table 1: Examples of Palladium-Catalyzed Amination of Dichloroquinolines. "Amine 1a" and "Amine 1d" refer to specific adamantane-containing amines used in the study.
Copper-catalyzed reactions provide a valuable alternative to palladium-based systems for C-N bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, has been modernized to efficiently synthesize substituted quinolines. acs.orgnih.gov An efficient cascade copper-catalyzed intermolecular C-N coupling followed by an enamine condensation has been developed to produce multisubstituted quinolines from ortho-acylanilines and alkenyl iodides. acs.orgnih.gov
Furthermore, copper catalysts are effective in domino reactions to build the quinoline core and in the direct amination of quinoline N-oxides. rsc.orgmdpi.com For instance, Cu(I)-catalyzed reactions of enaminones with 2-halobenzaldehydes can yield various quinoline derivatives. rsc.org The direct C-H amination of quinoline N-oxides using copper catalysts offers a route to introduce amino groups at the C2 position, often without the need for an external oxidant or ligand. mdpi.com
| Reaction Type | Substrates | Catalyst | Key Features | Reference |
| Cascade C-N Coupling/Condensation | ortho-Acylanilines, Alkenyl Iodides | Copper | Forms multisubstituted quinolines in good to excellent yields. | acs.orgnih.gov |
| Domino Reaction | Enaminones, 2-Halobenzaldehydes | Copper | Consists of aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. | rsc.org |
| C2 Amination of N-Oxides | Quinoline N-oxide, Lactams/Amines | Cu(OAc)₂ or CuI | Dehydrogenative amination/amidation. Can be ligand and oxidant-free. | mdpi.com |
| Dual Cyclization | Anilines, Nitriles | Copper | Forms quinindoline core via Lewis acid accelerated addition and C-N coupling. | nih.gov |
Table 2: Overview of Copper-Catalyzed Strategies for Quinoline Synthesis and Derivatization.
At the forefront of synthetic innovation are methods that construct the quinoline skeleton through C-H activation and oxidative annulation. mdpi.com These strategies are highly atom-economical and allow for the rapid assembly of complex heterocyclic systems from simple precursors. mdpi.com Various transition metals, including rhodium, ruthenium, and cobalt, have been employed to catalyze these transformations. mdpi.comsnnu.edu.cn
For example, Rh(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes can directly synthesize quinolines through a twofold C-H activation process. snnu.edu.cn Similarly, ruthenium-catalyzed annulation of enaminones with anthranils provides access to 3-substituted quinolines. mdpi.com Cobalt-assisted C-H bond activation has also been utilized to synthesize the quinoline core. mdpi.com These methods often involve an oxidant, such as Cu(OAc)₂, to facilitate the catalytic cycle. snnu.edu.cn While these techniques typically build the core quinoline ring, they represent a powerful approach for generating substituted quinolines that could subsequently be converted to this compound through further functionalization steps.
Sustainable and Efficient Synthetic Techniques
In line with the principles of green chemistry, recent advancements focus on developing synthetic methods that are not only effective but also environmentally benign and efficient. Microwave-assisted synthesis and continuous flow chemistry are two such technologies that have been successfully applied to the production of quinoline derivatives. benthamdirect.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. benthamdirect.com This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. acs.orgnih.gov The combination of multi-component reactions (MCR) with microwave assistance offers a rapid and cost-efficient strategy for preparing diverse synthetic products. acs.org
The application of microwave irradiation has proven to be an efficient, clean, and rapid methodology for synthesizing various quinoline derivatives, including quinoline-4-carboxylic acids and their esters. tandfonline.com For example, the esterification of 2-phenylquinoline-4-carboxylic acid with ethanol (B145695) under microwave irradiation required only 10 minutes to achieve a 94% yield, whereas the same reaction under conventional heating required 22 hours to obtain a comparable result. tandfonline.com These advantages stem from the efficient and direct heating of the reaction mixture by microwaves, which can lead to different outcomes compared to conventional heating. acs.orgunf.edu
The following table compares conventional and microwave-assisted synthesis for selected quinoline derivatives, illustrating the efficiency gains.
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Key Advantage | Reference |
| Skraup Synthesis of 7-amino-8-methylquinoline | 3 hours, 40% | 15 minutes, 38% | 12x reduction in reaction time. | nih.gov |
| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours, ~94% | 10 minutes, 94% | Significant reduction in reaction time. | tandfonline.com |
| Three-component synthesis of quinoline-hybrids | Not specified (conventional heating led to different products) | 8-20 minutes, (yields vary) | Access to specific dihydro-products, short reaction times. | acs.org |
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for handling hazardous reagents, reduced solvent waste, shorter reaction times, and higher yields. researchgate.net Flow chemistry is considered an "enabling technology" with great potential for synthesizing heterocycles that require toxic or hazardous starting materials. researchgate.net
This methodology has been successfully applied to the synthesis of various quinoline derivatives. researchgate.net For example, a continuous photochemical process was developed to produce a series of quinoline products through an alkene isomerization and cyclocondensation cascade, achieving throughputs of over one gram per hour. researchgate.netvapourtec.com The use of flow reactors allows for precise control over reaction parameters like temperature, pressure, and residence time, enabling faster optimization compared to batch methods. acs.org This level of control is particularly beneficial for reactions that are difficult to manage on a large scale in batch reactors. The combination of flow chemistry with other enabling technologies, such as photochemistry or microwave irradiation, can lead to fully automated and highly efficient synthetic processes. acs.org
The table below provides examples of quinoline synthesis using continuous flow technology.
| Synthesis Target | Flow Reactor Setup | Reaction Time | Throughput/Yield | Key Advantage | Reference |
| 3-Cyano substituted quinolines | Photochemical flow reactor | Minutes | Satisfactory yields | Safe and scalable method for potentially hazardous intermediates. | acs.org |
| Substituted quinolines | Tandem photoisomerization-cyclization process | Not specified | >1 gram/hour | High productivity and efficiency, scalable. | researchgate.netvapourtec.com |
| Functionalized 7-chloroquinolines | Magnesiation in flow reactor | Not specified | Not specified | Enables use of sensitive organometallic intermediates under mild conditions. | durham.ac.uk |
Chemical Reactivity and Functionalization of 3,6 Dichloroquinolin 8 Amine
Nucleophilic Substitution Reactions at Chlorine Centers
The two chlorine atoms on the quinoline (B57606) ring are susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions pivotal for introducing diverse functional groups. The relative reactivity of the C3 and C6 positions is influenced by the electronic effects of the quinoline ring system. In similar dihalo-substituted heterocyclic systems, such as 2,4-dichloroquinazolines, substitution often occurs regioselectively at the 4-position due to its higher activation by the adjacent nitrogen atom. nih.gov This principle suggests that the chlorine atoms in 3,6-dichloroquinolin-8-amine will exhibit differential reactivity, allowing for selective functionalization.
The selective replacement of one chlorine atom over the other is a key strategy for the controlled synthesis of complex derivatives. In dihalopurines, for instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of a boronic acid in a Suzuki-Miyaura coupling selectively substitutes the chlorine at the 6-position. scispace.com This regioselectivity is governed by the electronic and steric environment of the halogen atoms. For this compound, the chlorine at the 3-position is part of the pyridine (B92270) ring, while the chlorine at the 6-position is on the benzene (B151609) ring. The substitution pattern in quinoline chlorination reactions often favors the 5 and 8 positions on the benzene ring. pjsir.org
In nucleophilic aromatic substitution reactions, factors such as the nature of the incoming nucleophile, solvent, and reaction temperature can be tuned to favor substitution at one position over the other. For example, studies on 2,4-dichloroquinazolines demonstrate that various amines can selectively displace the C4-chlorine under specific conditions. nih.gov This allows for the stepwise introduction of different substituents. A similar selective approach could be applied to this compound, enabling the synthesis of mono-substituted intermediates that can be further elaborated in subsequent reaction steps.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Halogenated Heterocycles
| Substrate Example | Nucleophile | Catalyst/Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|
| 2,4-Dichloroquinazoline | Primary/Secondary Amine | N/A | Various | RT to Reflux | Regioselective substitution at C4 nih.gov |
Reactions Involving the Amine Moiety
The primary aromatic amine at the 8-position is a versatile functional group that serves as a handle for a wide array of chemical modifications. wikipedia.org It can readily participate in reactions to form amides, sulfonamides, and other nitrogen-containing linkages, or be used as a directing group in further synthetic transformations.
The derivatization of amine groups is a common strategy to enhance molecular properties, enable conjugation to other molecules, or expand the chemical scaffold. nih.gov Chemical tagging of amine groups can increase signal response in mass spectrometry analysis and allows for the creation of complex molecular probes. nih.gov For instance, the amine can be reacted with activated carboxylic acids or their derivatives to attach various moieties, including fluorescent tags, polymers, or pharmacophores. nih.govnih.gov
This functional handle is also crucial for scaffold expansion. The amine can act as a nucleophile in reactions designed to build new ring systems. For example, propargylic amine derivatives are used as building blocks for constructing nitrogen-containing heterocyclic scaffolds through sequential reactions with carbonyls. nih.gov The amine group of this compound could similarly be used to initiate cascade reactions, leading to the formation of more complex, fused heterocyclic systems.
The formation of an amide bond is one of the most fundamental and widely used reactions involving primary amines. fishersci.co.uk The direct coupling of a carboxylic acid with the amine of this compound can be achieved using a variety of coupling reagents that activate the carboxylic acid. libretexts.org Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the carboxylic acid into a highly reactive O-acylisourea intermediate that is readily attacked by the amine. fishersci.co.uklibretexts.orgyoutube.comkhanacademy.org
The reaction conditions for amide formation are generally mild, proceeding at room temperature in aprotic solvents. fishersci.co.uk This method allows for the linkage of a vast array of carboxylic acid-containing molecules to the 8-aminoquinoline core, providing a straightforward route to libraries of new compounds.
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Mechanism of Action | Typical Solvents |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate libretexts.org | DMF, DCM |
| Acyl Halides | Acetyl Chloride | Direct acylation of the amine (Schotten-Baumann type) fishersci.co.uk | DCM, THF |
Beyond amides, the amine group can be used to form other important nitrogen-containing linkages. Reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates or isothiocyanates produces ureas and thioureas, respectively. These linkages are prevalent in pharmacologically active molecules.
Cross-Coupling and Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atoms on this compound serve as excellent handles for such transformations. nih.gov
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govlibretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgresearchgate.net It is a cornerstone of modern medicinal chemistry for synthesizing biaryl and aryl-heterocycle structures. nih.gov
The this compound scaffold can undergo Suzuki-Miyaura coupling at either the C3 or C6 position. By carefully selecting the catalyst, base, solvent, and reaction temperature, it may be possible to achieve selective coupling at one site. scispace.com For example, studies on halopurines have shown that different palladium catalysts and conditions can direct the substitution to a specific halogen. scispace.com This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl groups onto the quinoline core, significantly expanding its structural diversity. researchgate.net
The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Table 3: Typical Components of a Suzuki-Miyaura Reaction
| Component | Role | Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf) |
| Organoboron Reagent | Source of the new carbon fragment | Phenylboronic acid, Vinylboronic acid esters libretexts.org |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, NaOEt scispace.com |
Cyclization and Ring-Closing Transformations
The presence of a nucleophilic amino group ortho to the quinoline ring nitrogen in this compound provides a strategic handle for the construction of more complex, fused heterocyclic systems. These intramolecular and intermolecular cyclization reactions are pivotal in the synthesis of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.
The 8-amino group of the quinoline scaffold is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. While specific examples utilizing this compound are not extensively documented in the reviewed literature, the reactivity of the 8-aminoquinoline core serves as a blueprint for potential transformations. The annulation of additional rings onto the quinoline framework can be achieved through reactions with bifunctional electrophiles, leading to the formation of novel polycyclic aromatic compounds.
One of the most common strategies for constructing fused pyrimidine rings involves the reaction of an amino-heterocycle with a 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the condensation of an 8-aminoquinoline derivative with a β-ketoester or diethyl malonate can lead to the formation of a pyrimido[4,5-h]quinoline system. The reaction typically proceeds through an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration.
Another approach involves the reaction with reagents that can provide a two-carbon or a one-carbon-one-heteroatom unit to form a new six-membered ring. For example, multicomponent reactions involving an aldehyde and a β-diketone with an aminopyrimidine have been shown to be an effective method for the synthesis of pyrimido[4,5-b]quinolines. A similar strategy could be envisioned for this compound.
Furthermore, intramolecular cyclization of appropriately substituted derivatives of this compound can also lead to the formation of fused systems. For example, acylation of the 8-amino group with a reagent containing a suitable leaving group could be followed by an intramolecular nucleophilic aromatic substitution or a radical cyclization to forge a new ring.
The following table illustrates potential cyclization and ring-closing transformations that could be applied to this compound to construct various fused heterocyclic systems, based on known reactions of other aminoquinolines.
Table 1: Potential Cyclization Reactions for the Construction of Fused Heterocyclic Systems from this compound
| Reactant(s) | Potential Fused Heterocyclic System | Reaction Type |
| Diethyl malonate | 1,3-Dichloro-5-hydroxypyrimido[4,5-h]quinolin-6(7H)-one | Condensation/Cyclization |
| Ethyl acetoacetate | 1,3-Dichloro-5-methylpyrimido[4,5-h]quinolin-6(7H)-one | Condensation/Cyclization |
| Formaldehyde and a β-diketone (e.g., dimedone) | Substituted 1,3-dichlorotetrahydropyrimido[4,5-h]quinoline | Multicomponent Reaction |
| Acrolein | 1,3-Dichloro-1,10-phenanthroline | Skraup-type Reaction |
These examples highlight the synthetic potential of this compound as a building block for the creation of diverse and complex heterocyclic architectures. The electron-withdrawing nature of the chlorine atoms on the quinoline ring may influence the reactivity of the 8-amino group and the subsequent cyclization steps, potentially requiring tailored reaction conditions.
Role of 3,6 Dichloroquinolin 8 Amine As a Privileged Synthetic Synthon
Integration into Complex Heterocyclic Scaffolds
The chemical reactivity of 3,6-dichloroquinolin-8-amine makes it an excellent building block for the synthesis of intricate, polycyclic heterocyclic systems. The chlorine atoms at the 3- and 6-positions are susceptible to displacement through various cross-coupling reactions, while the 8-amino group can readily participate in amide bond formations, reductive aminations, or act as a nucleophile in cyclization reactions.
Modern synthetic methodologies, such as palladium-catalyzed reactions, are instrumental in elaborating the this compound core. For instance, a tandem inter- and intramolecular Pd-catalyzed amination protocol can be employed to construct novel fused heterocyclic systems. In such a strategy, the 8-amino group or a derivatized version could first react with a suitable partner, followed by an intramolecular cyclization involving one of the chloro-substituents to yield complex, rigid scaffolds. This approach has been successfully used with other dihaloquinolines to create novel quinoline-fused heterocycles, demonstrating the feasibility of integrating the this compound core into larger, more complex structures.
The multi-functional nature of this compound is particularly advantageous for the construction of chemically diverse libraries, a cornerstone of modern drug discovery. Methodologies like Diversity-Oriented Synthesis (DOS) aim to efficiently generate collections of compounds with high levels of structural diversity to probe biological systems and identify new drug leads.
This compound provides an ideal scaffold for DOS by offering three distinct points of diversification. A hypothetical library synthesis could involve a multi-step sequence where each reactive site is addressed sequentially with a different set of building blocks.
Conceptual Framework for Library Synthesis:
Amide Formation: The 8-amino group is acylated using a diverse set of carboxylic acids (R¹-COOH).
Suzuki Coupling: The more reactive chloro-position (e.g., C6) is subjected to a Suzuki cross-coupling reaction with a library of boronic acids (R²-B(OH)₂).
Buchwald-Hartwig Amination: The remaining chloro-position (e.g., C3) is functionalized via a Buchwald-Hartwig amination with a variety of primary or secondary amines (R³-NH₂).
This strategy allows for the exponential generation of a large and diverse library of compounds from a relatively small number of starting materials, efficiently populating chemical space with novel quinoline-based structures.
Table 1: Illustrative Diversity-Oriented Synthesis (DOS) Approach
| Scaffold | Step 1: Acylation (R¹) | Step 2: Suzuki Coupling (R²) | Step 3: Amination (R³) | Resulting Library Size |
|---|---|---|---|---|
| This compound | 50 Carboxylic Acids | 50 Boronic Acids | 50 Amines | 125,000 Unique Compounds |
Precursor for Advanced Organic Structures in Drug Discovery Research
The quinoline (B57606) nucleus is a core component of numerous approved drugs, and this compound serves as a key precursor for novel therapeutic candidates. Its derivatives are frequently investigated for a wide range of biological activities, capitalizing on the established pharmacological importance of the quinoline scaffold.
Research has shown that quinoline derivatives are potent inhibitors of various enzymes and receptors implicated in disease. For example, substituted quinolines have been developed as inhibitors of protein kinases, which are crucial targets in oncology. The specific chlorine substitutions at the 3- and 6-positions of the starting synthon can be critical for achieving high potency and selectivity. These halogen atoms can form important halogen bonds with the target protein or serve as synthetic handles for introducing other functionalities that optimize binding interactions.
Table 2: Examples of Therapeutic Targets for Quinoline-Based Structures
| Derived Scaffold Class | Potential Therapeutic Area | Key Role of Quinoline Core |
|---|---|---|
| Quinoline-based Kinase Inhibitors | Oncology | Forms key hydrogen bonds and hydrophobic interactions in the ATP-binding pocket. |
| Aminoquinoline Antimalarials | Infectious Diseases | Interferes with heme detoxification in the malaria parasite. |
| Quinoline-based Protease Inhibitors | Virology, Oncology | Provides a rigid scaffold to orient functional groups for optimal binding to the enzyme's active site. |
Contribution to Structure-Activity Relationship (SAR) Studies via Systematic Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. This compound is an excellent starting point for SAR campaigns due to its defined and modifiable positions.
By systematically altering the substituents at the C3, C6, and N8 positions, chemists can probe the specific requirements for optimal interaction with a biological target. For example, in a lead optimization program, the chlorine at the C6 position might be replaced with other groups (e.g., fluorine, methyl, methoxy) to investigate the effect of electronics and sterics on potency. Similarly, the C3 chlorine can be replaced or used as a handle to introduce different side chains. The 8-amino group can be converted into a series of amides or sulfonamides to explore the hydrogen-bonding and hydrophobic potential in that region of the molecule.
This systematic modification allows researchers to build a detailed map of the target's binding pocket and refine the molecular structure to enhance potency, selectivity, and pharmacokinetic properties.
Table 3: Hypothetical SAR Study Based on a 3,6-Disubstituted-8-aminoquinoline Core
| Compound | R³ Substituent (at C3) | R⁶ Substituent (at C6) | R⁸ Substituent (at N8) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Parent | -Cl | -Cl | -NH₂ | 500 |
| Analog A | -H | -Cl | -NH₂ | >1000 |
| Analog B | -Cl | -F | -NH₂ | 250 |
| Analog C | -Cl | -OCH₃ | -NH₂ | 400 |
| Analog D | -Cl | -Cl | -NH-C(O)CH₃ | 50 |
This table represents a hypothetical example to illustrate the principles of an SAR study, showing how modifications at each position can significantly impact biological activity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,6-dichloroquinolin-8-amine in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the primary amine group. The quinoline core contains four aromatic protons. The electron-withdrawing effects of the two chlorine atoms and the nitrogen heteroatom are predicted to shift these proton signals to the downfield region of the spectrum. The -NH₂ group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts provide critical information about the electronic environment of each carbon. Carbons directly bonded to electronegative chlorine atoms (C3 and C6) and the nitrogen of the amino group (C8) would be significantly influenced. General chemical shift ranges for substituted benzenes and amines suggest that the aromatic carbons will resonate between approximately 110 and 150 ppm. wisc.edu The carbon attached to the amino group (C8) is expected to be significantly shielded compared to other carbons directly bonded to nitrogen in the heterocyclic ring. mdpi.com
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous quinoline structures. chemicalbook.comchemicalbook.com
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.8 (d) | ~150 |
| 3 | - | ~130 (C-Cl) |
| 4 | ~7.5 (d) | ~122 |
| 5 | ~7.4 (d) | ~125 |
| 6 | - | ~132 (C-Cl) |
| 7 | ~7.0 (d) | ~115 |
| 8 | - | ~140 (C-NH₂) |
| 8a | - | ~145 |
| 4a | - | ~128 |
| 8-NH₂ | Broad singlet (~4.5-5.5) | - |
Note: Predicted values are estimates based on substituent effects and data from related compounds. Actual experimental values may vary. (d) = doublet.
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be crucial for establishing the connectivity between H2 and H4 on the pyridine (B92270) ring, and between H5 and H7 on the benzene (B151609) ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals for all protonated carbons (C2, C4, C5, C7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is the key experiment for identifying the quaternary carbons (C3, C6, C8, C4a, 8a). For instance, correlations from H2 and H4 to the C3 carbon would confirm its position, and correlations from H5 and H7 to the C6 carbon would verify the location of the second chlorine atom.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov Analysis of these bands confirms the presence of the primary amine and the dichlorinated quinoline structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450–3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| 3100–3000 | C-H Stretching | Aromatic Ring |
| 1650–1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600–1450 | C=C and C=N Stretching | Quinoline Ring System |
| 1350–1250 | C-N Stretching | Aromatic Amine |
| 800-600 | C-Cl Stretching | Aryl Chloride |
| 900-750 | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |
Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the quinoline ring system, which may be weak in the IR spectrum. The C-Cl stretching vibrations are also typically Raman active and would further confirm the presence of the chloro substituents.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₆Cl₂N₂.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺·). The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
Under electron ionization (EI), the molecule would fragment in a predictable manner. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. The fragmentation of the parent compound, 8-aminoquinoline, typically involves loss of HCN from the ring. nih.gov For the dichlorinated analog, fragmentation would likely involve the sequential loss of chlorine radicals and cleavage of the quinoline ring.
| m/z Value | Predicted Ion | Notes |
|---|---|---|
| 212 | [M]⁺· (C₉H₆³⁵Cl₂N₂) | Molecular ion (most abundant isotope) |
| 214 | [M+2]⁺· | Isotope peak due to one ³⁷Cl atom |
| 216 | [M+4]⁺· | Isotope peak due to two ³⁷Cl atoms |
| 177 | [M-Cl]⁺ | Loss of a chlorine radical |
| 150 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide |
| 142 | [M-2Cl]⁺· | Loss of both chlorine radicals |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption and emission properties of quinoline derivatives are of significant interest for applications in materials science and medicinal chemistry. researchgate.net The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For heteroaromatic systems like quinolin-8-amines, these spectra typically feature intense bands arising from π→π* transitions within the quinoline ring system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring.
In a general context for substituted amino-quinoline derivatives, absorption maxima (λmax) can range from the near-UV to the visible region, with emission spectra often exhibiting solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. researchgate.net For instance, studies on other amino-quinoline derivatives have shown that increasing solvent polarity can lead to a red shift in the emission spectrum. researchgate.net
Table 1: Illustrative Electronic Absorption and Emission Data for Substituted Quinolin-8-amine Analogs in Different Solvents
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Analog A (Hypothetical) | n-Hexane | 350 | 420 |
| Chloroform | 355 | 445 | |
| Acetonitrile | 352 | 460 | |
| Analog B (Hypothetical) | n-Hexane | 365 | 450 |
| Chloroform | 370 | 480 | |
| Acetonitrile | 368 | 495 |
Note: The data in this table are illustrative and based on general trends for substituted quinolin-8-amines, not specific experimental values for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
A comprehensive search of crystallographic databases reveals that a specific crystal structure for "this compound" has not been reported. However, the crystal structures of numerous other substituted quinoline derivatives have been extensively studied. nih.gov These studies provide a framework for predicting the likely structural features of this compound.
It is anticipated that the quinoline ring system would be essentially planar. The chlorine atoms at positions 3 and 6 would lie in the plane of the ring, and the amino group at position 8 would also be nearly coplanar, allowing for electronic delocalization. In the solid state, it is highly probable that intermolecular hydrogen bonding involving the amino group and the quinoline nitrogen atom would play a significant role in the crystal packing. These interactions are a common feature in the crystal structures of aminoquinolines.
Table 2: Representative Crystallographic Data for an Analogous Substituted Quinoline Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543 |
| b (Å) | 12.671 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1007.8 |
| Z | 4 |
Note: This table presents representative data for a related substituted quinoline and is intended for illustrative purposes only. It does not represent experimental data for this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3,6-dichloroquinolin-8-amine, DFT calculations can elucidate its geometric, electronic, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is crucial for understanding the molecule's properties and reactivity. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the optimized bond lengths, bond angles, and dihedral angles.
Conformational analysis, particularly concerning the rotation of the amino (-NH2) group, can also be performed. By systematically rotating the dihedral angle of the C-N bond of the amino group, a potential energy surface can be mapped to identify the most stable conformer and the energy barriers between different conformations.
Table 1: Predicted Structural Parameters for this compound (Hypothetical DFT Data) Note: The following data is illustrative of typical DFT output and is not based on published results for this specific molecule.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C3-Cl | 1.745 | C2-C3-C4 | 120.5 |
| C6-Cl | 1.740 | C5-C6-C7 | 121.0 |
| C8-N | 1.380 | C7-C8-N | 119.8 |
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter indicating the molecule's kinetic stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.
Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical DFT Data) Note: The following data is illustrative and not based on published results.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -1.75 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are a reliable method for predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted shifts with experimental data helps in the structural confirmation of the compound.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential:
Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-poor, are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline (B57606) ring and the nitrogen of the amino group, as well as the chlorine atoms, due to the high electronegativity of these atoms. Positive potential (blue) would be expected around the hydrogen atoms of the amino group.
Quantum Chemical Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)
Based on the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η).
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
Table 3: Predicted Quantum Chemical Descriptors for this compound (Hypothetical DFT Data) Note: The following data is illustrative and not based on published results.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.07 |
| Chemical Softness (S) | 0.48 |
| Electronegativity (χ) | 3.82 |
| Chemical Potential (μ) | -3.82 |
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation could provide insights into its conformational flexibility in different environments, such as in a solvent like water or in the active site of a biological target.
By simulating the molecule's trajectory over a period of time (nanoseconds to microseconds), researchers can observe its dynamic behavior, including conformational changes and interactions with surrounding molecules. This is particularly useful for understanding how the molecule might bind to a protein, revealing key intermolecular interactions like hydrogen bonds and van der Waals forces that stabilize the complex. The stability of such interactions can be analyzed through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Future Research Directions and Emerging Applications
Development of Novel and Green Synthetic Protocols
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Friedländer, and Doebner-von Miller reactions. researchgate.netiipseries.org However, these procedures often present significant drawbacks, including the use of hazardous reagents, high temperatures, long reaction times, and the generation of substantial waste, which pose environmental and economic challenges. nih.govijpsjournal.com The future of synthesizing 3,6-dichloroquinolin-8-amine and its analogues lies in the adoption of green and sustainable chemistry principles, which prioritize minimizing waste, solvent use, and energy consumption. researchgate.net
Modern research is shifting towards eco-friendly methodologies. rsc.org These include one-pot syntheses, microwave-assisted protocols, and the use of ultrasonic irradiation, which can significantly reduce reaction times and energy input. researchgate.netnih.gov The development of catalyst-free reactions or the use of environmentally benign catalysts, such as formic acid or p-toluenesulfonic acid (p-TSA), represents a key area of investigation. ijpsjournal.comresearchgate.net Furthermore, replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a critical aspect of these new protocols. researchgate.net The goal is to develop synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable.
| Parameter | Traditional Synthesis (e.g., Skraup) | Green Synthetic Approaches |
|---|---|---|
| Catalysts/Reagents | Strong acids (H₂SO₄), harsh oxidizing agents (nitrobenzene) iipseries.orgresearchgate.net | Benign catalysts (p-TSA, cerium nitrate), reusable solid acids, or catalyst-free conditions researchgate.net |
| Solvents | Often requires high-boiling or hazardous organic solvents | Water, ethanol, or solvent-free reactions ijpsjournal.comresearchgate.net |
| Energy Input | High temperatures and prolonged heating researchgate.net | Microwave or ultrasound assistance to reduce time and energy nih.govrsc.org |
| Waste Generation | Significant production of toxic byproducts and waste streams | High atom economy, minimizing waste and environmental impact researchgate.net |
| Reaction Steps | Often multi-step with intermediate isolation | Emphasis on one-pot, multi-component reactions nih.govresearchgate.net |
High-Throughput Synthesis and Screening Applications
The demand for novel bioactive compounds in fields like pharmaceuticals and agrochemicals has driven the development of high-throughput synthesis and screening (HTS) techniques. nih.gov Future research on this compound will likely involve its use as a core scaffold in combinatorial chemistry to generate large libraries of derivatives. nih.gov By systematically modifying the quinoline ring or the amino group, researchers can create thousands of unique analogues for biological evaluation.
Microdroplet-based reaction platforms are emerging as a powerful tool for this purpose. nih.gov These systems allow for reactions to be carried out on a minuscule scale with reaction times often reduced to milliseconds, enabling the rapid synthesis of a diverse array of compounds. nih.gov Once these libraries are created, they can be subjected to HTS assays to quickly identify "hits"—compounds that exhibit a desired biological activity. nih.gov For instance, screening these libraries against specific enzymes, receptors, or microbial strains can accelerate the discovery of new lead compounds for drug development. nih.govnih.gov This combination of rapid, automated synthesis and screening drastically shortens the timeline for discovering new functional molecules.
| Stage | Description | Key Technologies |
|---|---|---|
| 1. Library Design | Computational design of a diverse set of derivatives based on the this compound scaffold. | Molecular modeling software, SAR analysis. |
| 2. High-Throughput Synthesis | Rapid, parallel, or microdroplet-based synthesis of the designed compound library. nih.gov | Automated synthesis platforms, microfluidics, parallel reactors. |
| 3. Assay Development | Creation of a robust and sensitive biological assay to measure the desired activity (e.g., enzyme inhibition, antimicrobial effect). | Luminescence-coupled assays, fluorescence polarization. nih.gov |
| 4. High-Throughput Screening (HTS) | Automated screening of the entire compound library against the biological target. nih.gov | Robotic liquid handlers, multi-well plate readers. |
| 5. Hit Identification & Validation | Analysis of screening data to identify active compounds ("hits") and confirm their activity through secondary assays. | Data analysis software, dose-response curve generation. |
Integration into Advanced Materials Science
The quinoline nucleus is known for its unique electronic and photophysical properties, making it a valuable component in materials science. nih.gov Specifically, quinoline derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) as electron-transporting or emissive materials. researchgate.netsemanticscholar.org The rigid, planar structure and the nitrogen heteroatom of the quinoline ring facilitate electron mobility and can be tuned to emit light at specific wavelengths.
Future research is expected to explore the integration of this compound into advanced materials. The presence of chlorine atoms and an amino group provides specific sites for polymerization or attachment to other molecular frameworks. These substituents also modulate the electronic properties of the quinoline core, potentially leading to materials with tailored characteristics. Emerging applications could include the development of novel organic semiconductors, fluorescent chemosensors for detecting metal ions, and specialized dyes with unique optical properties. nih.govsemanticscholar.org By incorporating this specific dichloro-substituted aminoquinoline into polymers or other macromolecular structures, scientists could create materials with enhanced thermal stability, conductivity, or luminescence for next-generation electronic and optical devices.
Interdisciplinary Research with Computational Tools for Predictive Chemistry
The synergy between experimental and computational chemistry is revolutionizing chemical research. Future investigations into this compound will heavily rely on computational tools to predict its properties and guide synthetic efforts. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to calculate molecular orbitals, predict electronic spectra, and understand the reactivity of the molecule. This allows researchers to forecast how structural modifications will impact its chemical behavior before spending time and resources in the lab.
Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for predicting biological activity. researchgate.net By simulating the interaction of this compound and its virtual derivatives with biological targets like proteins or DNA, scientists can prioritize the synthesis of compounds with the highest probability of success. researchgate.net This predictive approach not only accelerates the pace of discovery but also aligns with the principles of green chemistry by reducing the number of experiments needed. The integration of these in silico methods will be crucial for efficiently exploring the vast chemical space of quinoline derivatives and identifying promising candidates for specific applications.
| Computational Method | Predicted Property for this compound | Application / Research Area |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron density distribution, reactivity indices. | Predicting reaction sites for synthesis; understanding electronic properties for materials science. |
| Molecular Docking | Binding affinity and mode of interaction with specific biological targets (e.g., enzymes, receptors). | Screening for potential drug candidates; understanding mechanism of action. |
| QSAR Modeling | Correlation of structural features with biological activity (e.g., toxicity, efficacy). researchgate.net | Designing new derivatives with improved activity and reduced side effects. |
| Molecular Dynamics (MD) Simulation | Conformational flexibility and stability of the molecule and its complexes over time. | Assessing the stability of drug-receptor interactions; understanding material properties at the molecular level. |
Q & A
Q. What synthetic routes are effective for producing 3,6-Dichloroquinolin-8-amine, and how can reaction parameters be optimized?
- Methodological Answer : A common approach involves amidation or halogenation of quinoline precursors. For example, 8-aminoquinoline derivatives can be synthesized by reacting 8-aminoquinoline with acyl chlorides under mild conditions (e.g., dichloromethane, triethylamine, room temperature) . Optimization includes:
- Temperature control : Excess heat may lead to side reactions (e.g., decomposition of amine groups).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at chlorine positions.
- Purification : Column chromatography or recrystallization improves purity.
Table 1 summarizes yield variations under different conditions for analogous compounds:
| Reaction Temp. (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 25 | DCM | None | 65 | 95 |
| 40 | DMF | K₂CO₃ | 78 | 98 |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Provides definitive 3D structural data, especially for crystalline derivatives .
- ¹H/¹³C NMR : Key peaks include:
- NH₂ protons : δ 5.8–6.2 ppm (broad singlet).
- Aromatic protons : δ 7.3–8.5 ppm (split due to chlorine substituents) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 213.02 for C₉H₅Cl₂N₂).
Q. How does the presence of chlorine substituents influence the chemical reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Chlorine at positions 3 and 6 deactivates the quinoline ring, reducing electrophilicity. Reactivity can be enhanced by:
- Metal coordination : Transition metals (e.g., Pd, Ni) activate the ring for cross-coupling reactions .
- Microwave-assisted synthesis : Accelerates substitution kinetics under controlled conditions .
Advanced Research Questions
Q. How can computational chemistry predict the coordination behavior of this compound with transition metals?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model metal-ligand interactions:
- Binding energy calculations : Compare stability of complexes with metals like Cu(II) or Fe(III).
- Frontier Molecular Orbital (FMO) analysis : Predicts electron transfer in catalytic cycles .
Example: A Ni(II) complex of a similar ligand showed a binding energy of −245 kJ/mol .
Q. What strategies reconcile conflicting data in studies on the catalytic applications of this compound derivatives?
- Methodological Answer : Address heterogeneity using meta-analysis tools:
- I² statistic : Quantifies variability across studies (e.g., I² > 50% indicates significant heterogeneity) .
- Sensitivity analysis : Exclude outliers or subgroup studies based on reaction conditions (e.g., solvent polarity, temperature) .
- Database selection : Use PubMed and Web of Science for reproducible searches, avoiding Google Scholar due to recall limitations .
Q. What challenges arise in achieving enantioselective synthesis of this compound analogs, and how can chiral auxiliaries address them?
- Methodological Answer : Steric hindrance from chlorine atoms complicates asymmetric synthesis. Solutions include:
- Chiral Pd catalysts : Induce enantioselectivity in cross-couplings (e.g., BINAP ligands) .
- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization .
Table 2 compares enantiomeric excess (ee) for different methods:
| Method | Catalyst | ee (%) |
|---|---|---|
| BINAP-Pd | (R)-BINAP | 88 |
| Chiral amine auxiliaries | L-Proline | 72 |
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
